2,3,4-trinitro-1H-pyrrole
Overview
Description
2,3,4-Trinitro-1H-pyrrole is a chemical compound with the molecular formula C4H2N4O6 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of three nitro groups (-NO2) attached to the pyrrole ring at positions 2, 3, and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trinitro-1H-pyrrole typically involves the nitration of pyrrole derivatives. One common method is the nitration of 1H-pyrrole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trinitro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted pyrrole oxides.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products:
Oxidation: Nitro-substituted pyrrole oxides.
Reduction: Amino-substituted pyrroles.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trinitro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is investigated for its potential use in the development of high-energy materials and explosives due to its high nitrogen content and reactivity.
Mechanism of Action
The mechanism of action of 2,3,4-trinitro-1H-pyrrole and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can result in the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2,4,5-Trinitroimidazole: Another nitro-substituted heterocycle with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a benzene ring.
1,3,5-Trinitrobenzene: A trinitro-substituted benzene derivative with high reactivity.
Uniqueness: 2,3,4-Trinitro-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Its high nitrogen content and the presence of multiple nitro groups make it a valuable compound for research in high-energy materials and explosives. Additionally, its potential biological activities and applications in drug development set it apart from other nitro-substituted compounds.
Properties
IUPAC Name |
2,3,4-trinitro-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O6/c9-6(10)2-1-5-4(8(13)14)3(2)7(11)12/h1,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZLUBGUFYOZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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